molecular formula C22H20ClN5O5 B11069570 1'-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

1'-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Cat. No.: B11069570
M. Wt: 469.9 g/mol
InChI Key: COZVZLVOMBYYJR-UHFFFAOYSA-N
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Description

1’-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex heterocyclic compound It features a spiro linkage between a pyrazinoquinoline and a pyrimidine ring, with various substituents including a chlorophenyl group, a nitro group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazinoquinoline core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone.

    Spiro linkage formation: The spiro linkage is introduced by reacting the pyrazinoquinoline intermediate with a pyrimidine derivative under specific conditions.

    Functional group modifications: Introduction of the chlorophenyl, nitro, and methyl groups is carried out through electrophilic aromatic substitution, nitration, and alkylation reactions, respectively.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Catalyst selection: Using appropriate catalysts to enhance reaction rates and selectivity.

    Reaction conditions: Optimizing temperature, pressure, and solvent systems to ensure efficient reactions.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1’-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Amino derivatives: From the reduction of the nitro group.

    Halogenated derivatives: From electrophilic substitution reactions.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1’-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly for targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: Use in the synthesis of other complex molecules and as a potential intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1’-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

    Pyrazoloquinolines: Compounds with a similar pyrazinoquinoline core.

    Spiropyrimidines: Compounds featuring a spiro linkage with a pyrimidine ring.

    Nitroaromatics: Compounds containing nitro groups attached to aromatic rings.

Uniqueness: 1’-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is unique due to its combination of structural features, including the spiro linkage, multiple functional groups, and the specific arrangement of these groups

Properties

Molecular Formula

C22H20ClN5O5

Molecular Weight

469.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3'-methyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C22H20ClN5O5/c1-25-8-9-26-17-7-6-16(28(32)33)10-13(17)11-22(18(26)12-25)19(29)24-21(31)27(20(22)30)15-4-2-14(23)3-5-15/h2-7,10,18H,8-9,11-12H2,1H3,(H,24,29,31)

InChI Key

COZVZLVOMBYYJR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(C1)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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